molecular formula C20H22N4O4 B2653179 (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034500-81-5

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2653179
M. Wt: 382.42
InChI Key: ZXOMTJJSPFRFKI-UHFFFAOYSA-N
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Description

“(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone”, also known as UMB68, is a synthetic compound1. It has a molecular formula of C20H22N4O4 and a molecular weight of 382.421.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is known that it is a synthetic compound1.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H22N4O41. However, the specific 3D structure or 2D diagram is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results.


Scientific Research Applications

Synthesis and Structural Properties

  • Research has explored the synthesis of new derivatives involving pyridine and piperazine structures, aiming at antimicrobial activities. These compounds were characterized by various spectroscopic methods, highlighting the versatility of these scaffolds for generating bioactive molecules (Patel, Agravat, & Shaikh, 2011).
  • Studies on the crystal and molecular structure of related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, have provided insights into their geometric configurations, molecular interactions, and stability (Lakshminarayana et al., 2009).

Biological Activities and Applications

  • Certain derivatives have been evaluated for their potential as c-Met/ALK inhibitors, showing promise in pharmacological and antitumor assays. This suggests potential applications in cancer therapy, highlighting the significance of these chemical structures in medicinal chemistry (Li et al., 2013).
  • The biochemical assessment of compounds related to the specified chemical structure, like RU 24969 (a piperidinyl indole), has been conducted to understand their central 5-HT agonist activity. This research points to potential applications in neuroscience and pharmacology, especially in the context of serotonin system modulation (Euvrard & Boissier, 1980).

Chemical Analysis and Environmental Monitoring

  • Novel analytical methodologies have been developed for the determination of new psychoactive substances in wastewater, including those related to the chemical structure of interest. This work is crucial for environmental monitoring and assessing public health risks associated with the consumption of psychoactive substances (Borova et al., 2015).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results.


Future Directions

The compound has garnered significant attention in research due to its alleged therapeutic potential1. However, the specific future directions for this compound are not detailed in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-14-6-5-13-10-17(23-16(13)11-14)20(25)24-9-3-4-15(12-24)28-19-18(27-2)21-7-8-22-19/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOMTJJSPFRFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

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